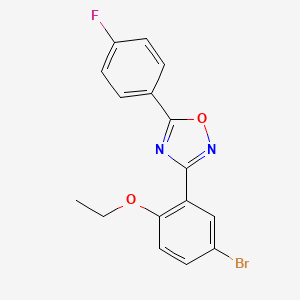

3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the condensation of appropriate hydrazides with carboxylic acids or their derivatives under various conditions. For instance, Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives by refluxing a mixture of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, demonstrating the versatility of oxadiazole synthesis methodologies (Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure, including bond lengths, angles, and overall geometry of oxadiazole derivatives, can be thoroughly analyzed using spectroscopic methods and density functional theory (DFT) calculations. Dhonnar et al. (2021) reported a detailed DFT study of a related 1,3,4-oxadiazole derivative, providing insights into the compound's stability, reactivity, and electronic properties (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions due to the reactive nature of the oxadiazole ring. These reactions can be exploited to modify the compound's chemical structure and introduce new functional groups, enhancing its properties and potential applications. The solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole by Dymshits and Rublewa (1996) illustrates the reactivity of oxadiazole derivatives, leading to the formation of mono- and diacetyl derivatives (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the oxadiazole ring. These properties are critical for determining the compound's applicability in different fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are key factors in their utility as intermediates in organic synthesis and their biological activities. The excited-state acidity of bifunctional molecules containing the oxadiazole ring highlights the compound's potential in photophysical applications (Pereira et al., 1984).

Propiedades

IUPAC Name |

3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFN2O2/c1-2-21-14-8-5-11(17)9-13(14)15-19-16(22-20-15)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYPTTCLEIJSIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B4899174.png)

![ethyl 4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4899187.png)

![8-[4-(4-fluorophenoxy)butoxy]quinoline](/img/structure/B4899194.png)

![N-[1-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4899206.png)

![4-[allyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4899210.png)

![5-{4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4899219.png)

![4-({[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4899221.png)

![3-{[(3-nitrophenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4899225.png)

![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}butanamide](/img/structure/B4899233.png)

![ethyl 1-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetyl}-4-piperidinecarboxylate](/img/structure/B4899241.png)

![4-[({2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}amino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4899250.png)

![3-(3-nitrophenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4899264.png)